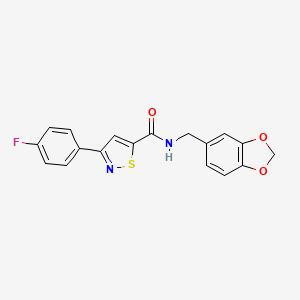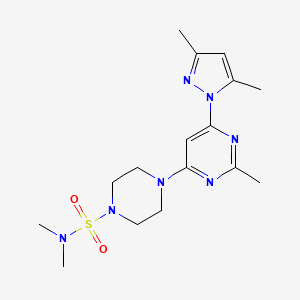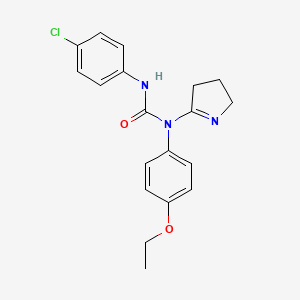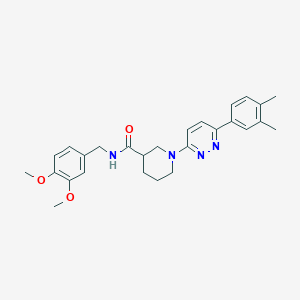
N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide, also known as BDBIS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDBIS is a member of the isothiazole family of compounds, which are known for their diverse biological activities and pharmacological properties. In
Mécanisme D'action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the reported anticancer activity of similar compounds, it can be hypothesized that it may interact with cellular targets to disrupt normal cell function, leading to cell death .
Biochemical Pathways
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one limitation of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide and its potential side effects.
Orientations Futures
There are many potential future directions for the study of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide. One area of research could be the development of new formulations or delivery methods to improve the solubility and bioavailability of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide. Another area of research could be the identification of new therapeutic targets for N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide, based on its mechanism of action. Additionally, further studies are needed to explore the potential side effects of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide and its safety profile in vivo.
Méthodes De Synthèse
The synthesis of N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide involves the reaction of 3-(4-fluorophenyl)-5-isothiazolecarboxylic acid with 1,3-benzodioxole-5-methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide.
Applications De Recherche Scientifique
N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N~5~-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-isothiazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-2-12(3-5-13)14-8-17(25-21-14)18(22)20-9-11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQUXNMJTVNSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)
![1-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2911402.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)